2-Amino-4-methoxypyrimidine-5-carbonyl chloride
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Overview
Description
2-Amino-4-methoxypyrimidine-5-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Amino-4-methoxypyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-Amino-4-methoxypyrimidine-5-carboxylic acid.
Chlorinating Agent: Thionyl chloride or oxalyl chloride.
Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxypyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2-Amino-4-methoxypyrimidine-5-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with other heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, ethanol.
Catalysts: Base catalysts such as triethylamine or pyridine.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-Amino-4-methoxypyrimidine-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxypyrimidine-5-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact mechanism involves the formation of covalent bonds with target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxypyrimidine: Lacks the carbonyl chloride group but shares the pyrimidine core structure.
2-Amino-4-chloropyrimidine: Contains a chlorine atom at position 4 instead of a methoxy group.
2-Amino-4-methylpyrimidine: Contains a methyl group at position 4 instead of a methoxy group.
Uniqueness
2-Amino-4-methoxypyrimidine-5-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the pyrimidine ring
Properties
CAS No. |
773798-35-9 |
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Molecular Formula |
C6H6ClN3O2 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-amino-4-methoxypyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5-3(4(7)11)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10) |
InChI Key |
XJZGAWUKXHAQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)Cl)N |
Origin of Product |
United States |
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